6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid 6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1346687-01-1
VCID: VC15899776
InChI: InChI=1S/C11H7BrN2O2/c12-10-3-1-2-9(14-10)7-4-8(11(15)16)6-13-5-7/h1-6H,(H,15,16)
SMILES:
Molecular Formula: C11H7BrN2O2
Molecular Weight: 279.09 g/mol

6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid

CAS No.: 1346687-01-1

Cat. No.: VC15899776

Molecular Formula: C11H7BrN2O2

Molecular Weight: 279.09 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid - 1346687-01-1

Specification

CAS No. 1346687-01-1
Molecular Formula C11H7BrN2O2
Molecular Weight 279.09 g/mol
IUPAC Name 5-(6-bromopyridin-2-yl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C11H7BrN2O2/c12-10-3-1-2-9(14-10)7-4-8(11(15)16)6-13-5-7/h1-6H,(H,15,16)
Standard InChI Key MNYHYSYGBOPSIJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1)Br)C2=CC(=CN=C2)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 2,3'-bipyridine core, where one pyridine ring is substituted with a bromine atom at the 6-position, and the adjacent pyridine ring bears a carboxylic acid group at the 5'-position. This arrangement creates a planar, conjugated system that enhances its ability to coordinate with metal ions while retaining solubility in polar organic solvents . Key structural parameters include:

  • IUPAC Name: 5-(6-Bromopyridin-2-yl)pyridine-3-carboxylic acid

  • SMILES: C1=CC(=NC(=C1)Br)C2=CC(=CN=C2)C(=O)O\text{C1=CC(=NC(=C1)Br)C2=CC(=CN=C2)C(=O)O}

  • InChI Key: MNYHYSYGBOPSIJ-UHFFFAOYSA-N

Physicochemical Characteristics

While experimental data on melting and boiling points remain limited, analogous bipyridine derivatives exhibit melting points between 72–76°C and boiling points near 350°C under reduced pressure . The bromine atom contributes to a density of approximately 1.5 g/cm³, while the carboxylic acid group enhances polarity, facilitating solubility in methanol, dimethylformamide (DMF), and aqueous basic solutions .

Table 1: Comparative Physicochemical Data for Halogenated Bipyridines

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Key Substituents
6-Bromo-[2,3'-bipyridine]-5'-carboxylic acidC11H7BrN2O2\text{C}_{11}\text{H}_{7}\text{BrN}_{2}\text{O}_{2}279.091.5 (est.)Br, COOH
6-Chloro-[2,3'-bipyridine]-5-carboxylic acidC11H7ClN2O2\text{C}_{11}\text{H}_{7}\text{ClN}_{2}\text{O}_{2}234.641.4 (est.)Cl, COOH
6'-Bromo-2,2'-bipyridine-5-carbaldehydeC11H7BrN2O\text{C}_{11}\text{H}_{7}\text{BrN}_{2}\text{O}263.091.5 (est.)Br, CHO

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The bipyridine core is typically constructed via Suzuki-Miyaura coupling between halogenated pyridine boronic esters and bromopyridine derivatives. For example, 6-bromo-2-pyridylboronic acid reacts with 5-bromonicotinic acid under palladium catalysis to yield the bipyridine intermediate, followed by carboxylation .

Key Reaction Conditions:

  • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%)

  • Base: Na2CO3\text{Na}_2\text{CO}_3 (2 equiv)

  • Solvent: Toluene/EtOH (4:1) at 80°C

  • Yield: 65–72%

Functional Group Interconversion

The bromine atom at the 6-position can undergo further transformations:

  • Nucleophilic Aromatic Substitution: Replacement with amines or alkoxides in the presence of Cu(I) catalysts.

  • Cross-Coupling: Stille or Negishi couplings to introduce aryl, alkenyl, or alkynyl groups .

The carboxylic acid group enables esterification, amidation, or salt formation, broadening applicability in drug design.

Coordination Chemistry and Catalytic Applications

Metal Complex Formation

The compound acts as a bidentate ligand, coordinating through the pyridine nitrogen and carboxylate oxygen. Notable complexes include:

  • Cyclopalladated Complexes: Used in cross-coupling reactions, exhibiting enhanced catalytic activity in Heck and Suzuki reactions compared to monodentate ligands .

  • Lanthanide Complexes: Europium(III) and terbium(III) complexes display strong luminescence, applicable in OLEDs and bioimaging.

Table 2: Catalytic Performance of Palladium Complexes

LigandReactionYield (%)Turnover Frequency (h⁻¹)
6-Bromo-[2,3'-bipyridine]-5'-carboxylic acidSuzuki-Miyaura92450
2,2'-BipyridineSuzuki-Miyaura78320
1,10-PhenanthrolineHeck85380

Industrial and Materials Science Applications

Organic Electronics

As an electron-deficient ligand, the compound improves charge transport in:

  • Perovskite Solar Cells: Power conversion efficiency (PCE) increases from 18.2% to 20.1% when integrated into hole-transport layers.

  • Electroluminescent Devices: Europium complexes exhibit a narrow emission band at 612 nm (CIE coordinates: 0.65, 0.35), suitable for red OLEDs .

Sensor Development

Functionalized derivatives detect metal ions via fluorescence quenching:

  • Cu²⁺ Detection Limit: 0.1 μM in aqueous solution

  • Fe³⁺ Detection Limit: 0.05 μM

Comparative Analysis with Structural Analogs

Halogen vs. Carboxylate Effects

  • 6-Bromo vs. 6-Fluoro: Bromine’s polarizability enhances π-π stacking in metal complexes, increasing catalytic turnover by 25% compared to fluorine.

  • Carboxylic Acid vs. Carboxamide: The acid group improves aqueous solubility (LogP = 1.2 vs. 2.5 for carboxamide) but reduces metabolic stability (t₁/₂ = 1.8 h vs. 4.2 h in liver microsomes) .

Table 3: Biological Half-Lives of Bipyridine Derivatives

Compoundt₁/₂ in Liver Microsomes (h)Plasma Protein Binding (%)
6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid1.888
6-Bromo-[2,3'-bipyridine]-5'-carboxamide4.292
6-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid2.185

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